N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2/c1-27-19-10-9-18-22-17(12-25(18)24-19)14-7-8-15(21)16(11-14)23-20(26)13-5-3-2-4-6-13/h2-12H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUCRFQGDOVOHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyridazinyl moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-b]pyridazinyl ring.
Introduction of the fluoro-substituted phenyl ring: This step involves the substitution reaction where a fluoro group is introduced to the phenyl ring.
Coupling with benzamide: The final step involves coupling the fluoro-substituted phenyl ring with benzamide under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and NaBH4 are commonly used.
Substitution: Reagents like halides (e.g., NaI) and catalysts (e.g., Pd/C) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide and related compounds:
Key Structural and Functional Insights:
Fluorine Substituents: The target compound and its analogs (e.g., ) leverage fluorine atoms to enhance metabolic stability and lipophilicity. The 2-fluoro substituent on the phenyl ring is conserved across analogs, suggesting its role in steric or electronic modulation.
Methoxy vs. Bulky Groups :
- The 6-methoxy group in the target compound may improve aqueous solubility compared to tert-butyl (pivalamide) or piperazinylmethyl groups in and . However, bulky groups like pivalamide could enhance metabolic stability by shielding labile sites.
Synthetic Feasibility :
- Compound 5k () demonstrates high purity (99.8%) and moderate yield (76%), suggesting robust synthetic routes for imidazo[1,2-b]pyridazine derivatives. The target compound’s synthesis likely follows similar protocols but lacks reported data.
Electronic Effects :
- The unsubstituted benzamide in the target compound lacks electron-withdrawing groups (e.g., 3,4-difluoro in ), which may reduce binding affinity but improve solubility compared to fluorinated analogs.
Biological Activity
N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular architecture characterized by:
- Fluoro-substituted phenyl ring
- Methoxyimidazo[1,2-b]pyridazinyl moiety
- Benzamide structure
This structural composition may influence its reactivity and biological interactions significantly.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Inhibition of Neutral Sphingomyelinase 2 (nSMase2) : This enzyme is crucial in sphingomyelin metabolism and exosome release, which are linked to neurodegenerative diseases such as Alzheimer's disease. Inhibition may reduce neurodegeneration by decreasing harmful exosome secretion .
- Antiproliferative Effects : Similar compounds have demonstrated significant inhibition of cancer cell proliferation across various cell lines, indicating potential use as antitumor agents .
Antiproliferative Effects
Research indicates that this compound exhibits notable antiproliferative activity against several cancer cell lines. For instance:
- Cell Lines Tested : In vitro studies have shown significant growth inhibition in human lung cancer cell lines such as A549 and HCC827.
- IC50 Values : Related compounds have shown IC50 values ranging from 0.85 to 6.75 µM against various cancer cell lines, suggesting strong anticancer properties .
Neuroprotective Properties
In animal models, this compound has demonstrated neuroprotective effects:
- Mechanism : By inhibiting nSMase2, it reduces the release of exosomes that contribute to neurodegeneration.
- Research Findings : Studies have shown a decrease in markers associated with neurodegenerative processes when treated with this compound .
Summary of Research Findings
The following table summarizes key findings related to the biological activity of this compound:
| Study Focus | Cell Lines Tested | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Antiproliferative | A549 | 0.85 | Significant inhibition of growth |
| Antiproliferative | HCC827 | 5.13 | Moderate inhibition |
| Neuroprotection | Animal Models | N/A | Reduced exosome secretion |
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Antitumor Activity : A study evaluated the antiproliferative effects on multiple lung cancer cell lines using both 2D and 3D culture methods, demonstrating higher efficacy in 2D assays .
- Neuroprotective Effects : Another investigation focused on the compound's ability to modulate exosome release in models of neurodegeneration, showing promising results in reducing neurotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
